molecular formula C15H17N3O2 B4963914 3-[(2-hydroxy-1H-indol-3-yl)methylideneamino]azepan-2-one

3-[(2-hydroxy-1H-indol-3-yl)methylideneamino]azepan-2-one

Cat. No.: B4963914
M. Wt: 271.31 g/mol
InChI Key: QTQYIYWYLXYYLN-UHFFFAOYSA-N
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Description

3-[(2-hydroxy-1H-indol-3-yl)methylideneamino]azepan-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound features an indole moiety, which is known for its presence in various bioactive molecules and its role in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-hydroxy-1H-indol-3-yl)methylideneamino]azepan-2-one typically involves the reaction of an indole derivative with an azepan-2-one precursor. One common method involves the condensation of 2-hydroxy-1H-indole-3-carbaldehyde with azepan-2-one in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(2-hydroxy-1H-indol-3-yl)methylideneamino]azepan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized indole derivatives .

Scientific Research Applications

3-[(2-hydroxy-1H-indol-3-yl)methylideneamino]azepan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-hydroxy-1H-indol-3-yl)methylideneamino]azepan-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: Another indole derivative with similar biological activities.

    2-(1H-indol-3-yl)ethanamine: Known for its role in neurotransmission and potential therapeutic applications.

    3-(1H-indol-3-yl)propanoic acid: Exhibits anti-inflammatory and anticancer properties.

Uniqueness

3-[(2-hydroxy-1H-indol-3-yl)methylideneamino]azepan-2-one is unique due to its specific structure, which combines an indole moiety with an azepan-2-one ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-[(2-hydroxy-1H-indol-3-yl)methylideneamino]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-14-11(10-5-1-2-6-12(10)18-14)9-17-13-7-3-4-8-16-15(13)20/h1-2,5-6,9,13,18-19H,3-4,7-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQYIYWYLXYYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)N=CC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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